Fosaprepitant-d4 dimeglumine is a stable isotopic variant of fosaprepitant dimeglumine, which is an intravenous formulation used primarily as an antiemetic agent. It is a prodrug of aprepitant, designed to prevent nausea and vomiting associated with chemotherapy. The compound has gained attention due to its enhanced solubility and pharmacokinetic properties compared to its precursor, aprepitant.
Fosaprepitant-d4 dimeglumine is classified as a neurokinin-1 receptor antagonist. It is derived from the natural compound aprepitant, which was initially developed for its antiemetic properties. The "d4" designation indicates that this compound contains four deuterium atoms, which are isotopes of hydrogen, allowing for specific applications in research and pharmacokinetic studies.
The synthesis of fosaprepitant-d4 dimeglumine involves several key steps:
Fosaprepitant-d4 dimeglumine has a complex molecular structure characterized by its phosphorylated backbone. The empirical formula is , with a molecular weight of approximately 1004.83 g/mol. The presence of deuterium atoms alters the compound's physical properties slightly but does not significantly change its biological activity .
The chemical structure can be represented as follows:
The synthesis of fosaprepitant-d4 dimeglumine involves several chemical reactions:
These reactions are performed under controlled conditions to ensure high yield and purity.
Fosaprepitant-d4 dimeglumine acts primarily as a neurokinin-1 receptor antagonist. Upon administration, it is rapidly converted into aprepitant in vivo, which then binds to neurokinin-1 receptors in the central nervous system. This binding inhibits the action of substance P, a neuropeptide involved in the vomiting reflex triggered by chemotherapy .
The pharmacokinetic profile shows that fosaprepitant is quickly metabolized to aprepitant after intravenous infusion. Studies indicate that plasma levels of aprepitant peak shortly after administration, providing effective control over chemotherapy-induced nausea and vomiting .
Fosaprepitant-d4 dimeglumine is primarily used in clinical settings for:
The introduction of fosaprepitant-d4 dimeglumine represents a significant advancement in antiemetic therapy, offering healthcare providers an effective option for managing nausea and vomiting in cancer patients while simplifying treatment protocols.
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7